Diphenylphosphine oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

- Ligand in Transition-Metal Catalysis: Ph₂PO functions as a ligand in various transition-metal-catalyzed reactions. It forms complexes with metals like palladium, nickel, and copper, facilitating crucial organic transformations like:

- Buchwald-Hartwig Cross-Coupling: This reaction forms carbon-carbon bonds between two organic fragments. Ph₂PO-ligated palladium catalysts are widely used for efficient and selective cross-couplings .

- Suzuki-Miyaura Coupling: This reaction also forms carbon-carbon bonds, but uses different coupling partners. Ph₂PO-ligated palladium catalysts can be employed in this reaction as well .

- Hydrophosphonylation: This reaction introduces a phosphonate group (P(O)(OR)(OH)) onto an alkene molecule. Ph₂PO serves as a ligand in palladium-catalyzed hydrophosphonylations .

Catalyst Design and Development:

- Asymmetric Catalysis: Ph₂PO finds use in the development of asymmetric catalysts, crucial for creating optically pure molecules essential in pharmaceuticals and materials science. Research explores modifying Ph₂PO's structure to achieve better selectivity and activity in various asymmetric reactions .

Material Science:

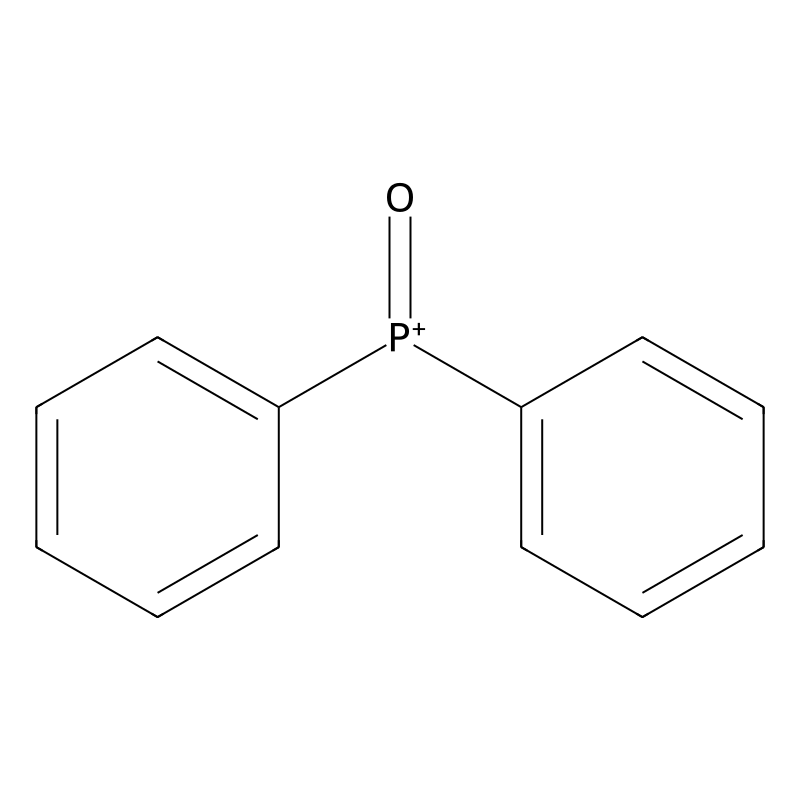

Diphenylphosphine oxide is an organophosphorus compound with the molecular formula . It features a phosphorus atom bonded to two phenyl groups and an oxygen atom, making it a valuable compound in various chemical applications. This compound is often used as a ligand in coordination chemistry and as a precursor in the synthesis of more complex organophosphorus compounds. Its unique structure allows for diverse reactivity, particularly in coupling reactions.

- Reaction with Azodicarboxylates: It reacts rapidly with azodicarboxylates to form diphenyl-phosphinoylhydrazine-1,2-dicarboxylate adducts. This reaction is characterized by a high degree of hindered rotation, which can be analyzed using NMR spectroscopy .

- Radical Addition: In the presence of triethylborane, diphenylphosphine oxide can add to various unsaturated compounds quantitatively at room temperature, indicating its utility in radical chemistry without side reactions .

- Formation of Phosphorus-Phosphorus Bonds: A new method has been discovered involving the reaction of diphenylphosphine oxide with acetic anhydride to form phosphorus-phosphorus bonds, showcasing its versatility in synthetic applications .

Several methods have been developed for synthesizing diphenylphosphine oxide:

- Quaternization of Tertiary Diphenylphosphines: A two-step method involves the quaternization of tertiary diphenylphosphines with aryl bromides, leading to aryldiphenylphosphine oxides .

- Direct Oxidation: Diphenylphosphine can be oxidized directly to yield diphenylphosphine oxide using various oxidizing agents.

These methods highlight the compound's accessibility for laboratory synthesis and industrial applications.

Diphenylphosphine oxide is utilized in various fields:

- Ligand in Coordination Chemistry: Its ability to coordinate with metals makes it useful in catalysis and materials science.

- Synthesis of Organophosphorus Compounds: It serves as a coupling partner in cross-coupling reactions with aryl halides, facilitating the formation of complex organophosphorus structures .

- Pharmaceuticals: Its derivatives may find applications in drug development due to their potential biological activities.

Research into the interactions of diphenylphosphine oxide with other compounds reveals its reactivity profile. For instance, its interaction with azodicarboxylates and unsaturated compounds demonstrates its role as a reactive intermediate in organic synthesis. Further studies could elucidate its interactions with biological molecules and potential therapeutic targets.

Diphenylphosphine oxide shares structural and functional similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

| Compound | Structure | Unique Features |

|---|---|---|

| Triphenylphosphine oxide | Contains three phenyl groups; more sterically hindered | |

| Phenylphosphonic acid | Contains hydroxyl group; more polar | |

| Diphenylphosphate | Contains an additional oxygen; used as a flame retardant |

Diphenylphosphine oxide is unique due to its balanced steric environment provided by two phenyl groups, allowing for diverse reactivity while maintaining stability compared to similar compounds. This characteristic makes it particularly useful in synthetic organic chemistry.

Reaction of Phosphonic Esters with Grignard Reagents

The reaction of phosphonic esters with Grignard reagents represents a classical and highly effective route to diphenylphosphine oxide [1] [2]. This methodology involves the nucleophilic attack of phenylmagnesium bromide on diethylphosphite, followed by acid workup to yield the target compound. The reaction proceeds through a two-step mechanism where the first equivalent of Grignard reagent displaces one ethoxy group, forming an intermediate magnesium phosphinate salt. The second equivalent of Grignard reagent then attacks this intermediate, displacing the remaining ethoxy group to form diphenylphosphine oxide magnesium bromide. Subsequent acid hydrolysis with hydrochloric acid regenerates the phosphine oxide and removes the magnesium salts [1] .

The reaction conditions typically require anhydrous conditions and inert atmosphere due to the moisture sensitivity of Grignard reagents [4]. Temperature control is critical, with reactions commonly performed at temperatures ranging from zero degrees Celsius to room temperature to prevent side reactions and decomposition. The typical yield for this transformation ranges from seventy-five to ninety percent, making it one of the most reliable classical methods [1] [2].

The stoichiometry requires three equivalents of phenylmagnesium bromide per equivalent of diethylphosphite, with the excess accounting for the liberation of ethoxide anions that subsequently react with additional Grignard reagent [1]. This method has been extensively utilized in both academic and industrial settings due to its reliability and the commercial availability of starting materials.

Partial Hydrolysis of Chlorodiphenylphosphine

Chlorodiphenylphosphine undergoes controlled hydrolysis to produce diphenylphosphine oxide through a substitution mechanism [5] [6]. The hydrolysis process involves the nucleophilic attack of water on the electrophilic phosphorus center, displacing the chloride ion and forming the phosphine oxide. This transformation requires careful control of reaction conditions to prevent over-hydrolysis or decomposition [5].

The reaction mechanism proceeds through a pentacoordinate phosphorus intermediate, where water acts as the nucleophile attacking the phosphorus center while chloride serves as the leaving group [5]. The reaction rate is highly dependent on pH and temperature, with mild basic conditions generally favoring clean conversion to the desired product. Typical reaction conditions involve treatment with water or dilute aqueous base at temperatures ranging from room temperature to fifty degrees Celsius [5] [6].

The yields for this transformation typically range from sixty to eighty percent, with the variability depending on reaction conditions and the purity of starting materials [5]. This method is particularly attractive for industrial applications due to the commercial availability of chlorodiphenylphosphine and the relatively simple workup procedures required. The main byproduct is hydrochloric acid, which can be neutralized and removed through standard aqueous workup procedures [5].

Partial Hydrolysis of Diphenylphosphine

Diphenylphosphine can be selectively oxidized through controlled hydrolysis to yield diphenylphosphine oxide [7] [5]. This transformation involves the oxidation of the trivalent phosphorus center to the pentavalent state while maintaining the phosphorus-carbon bonds intact. The reaction typically requires mild oxidizing conditions to prevent over-oxidation or decomposition of the product [7].

The mechanism involves initial coordination of water or hydroxide to the phosphorus center, followed by oxidation to form the phosphine oxide [7]. The process is highly sensitive to reaction conditions, with temperature, pH, and the presence of oxidizing agents all playing critical roles in determining reaction outcome and selectivity. Controlled hydrolysis conditions typically involve the use of dilute aqueous solutions at moderate temperatures with careful exclusion of strong oxidizing agents [7] [5].

Yields for this transformation typically range from fifty to seventy percent, making it less efficient than the Grignard-based approaches but still valuable for specific synthetic applications [7]. The lower yields are often attributed to the tendency of diphenylphosphine to undergo competing oxidation reactions that lead to unwanted byproducts. This method is particularly useful when diphenylphosphine is readily available as a starting material from other synthetic transformations [7].

Modern Synthetic Approaches

Metal-Catalyzed Synthesis Pathways

Contemporary metal-catalyzed methodologies have revolutionized the synthesis of diphenylphosphine oxide, offering enhanced selectivity, improved yields, and milder reaction conditions compared to classical approaches [8] [9] [10]. Copper-catalyzed hydrophosphorylation represents one of the most significant advances in this area, enabling the direct addition of diphenylphosphine oxide to terminal alkynes under mild conditions [9].

The copper-catalyzed methodology employs copper(I) chloride as the catalyst in combination with organic bases such as triazabicyclodecene [9]. The reaction mechanism involves initial coordination of both the alkyne and diphenylphosphine oxide to the copper center, followed by deprotonation of the phosphine oxide and subsequent insertion into the carbon-carbon triple bond [9]. This process achieves remarkable regioselectivity, predominantly yielding anti-Markovnikov addition products with excellent stereoselectivity [9].

The reaction conditions are notably mild, typically requiring temperatures of eighty to one hundred degrees Celsius in polar aprotic solvents such as dimethylformamide [9]. The catalyst loading is generally low, ranging from five to ten mol percent, making the process economically attractive for large-scale applications [9]. Yields consistently range from eighty to ninety-five percent across a broad substrate scope, demonstrating the robustness and generality of this methodology [9].

Silver-catalyzed electrochemical methodologies represent another significant advancement in metal-catalyzed synthesis [10]. These approaches utilize silver acetate as a catalyst in electrochemical cells to promote coupling reactions between diphenylphosphine oxide and acetylene derivatives [10]. The electrochemical activation provides precise control over reaction conditions and enables the formation of complex benzophosphole oxide derivatives under mild conditions [10].

Oxidation of Diphenylphosphine

Modern oxidation methodologies have dramatically improved the efficiency of converting diphenylphosphine to diphenylphosphine oxide while maintaining excellent selectivity and minimizing byproduct formation [7] [11]. Contemporary approaches utilize mild oxidizing agents under carefully controlled conditions to achieve high yields and purity [11].

The oxidation process typically employs hydrogen peroxide, organic peroxides, or molecular oxygen as oxidizing agents [11]. These reagents offer several advantages over traditional oxidizing systems, including improved safety profiles, reduced environmental impact, and enhanced selectivity. The reaction mechanism involves initial coordination of the oxidizing agent to the phosphorus center, followed by oxygen transfer to form the phosphine oxide [11].

Reaction conditions vary depending on the specific oxidizing agent employed, with hydrogen peroxide-based systems typically operating at room temperature to fifty degrees Celsius in polar solvents [11]. The use of catalytic amounts of transition metal complexes can significantly enhance reaction rates and selectivity, with yields typically ranging from seventy to eighty-five percent [11].

One particularly attractive feature of modern oxidation methodologies is their compatibility with various functional groups and the ability to perform oxidations in the presence of other reactive functionalities [11]. This tolerance makes these methods particularly valuable for late-stage functionalizations in complex synthetic sequences [11].

Reaction of Triphenylphosphine Oxide with Sodium Metal

The reaction of triphenylphosphine oxide with sodium metal represents a novel approach to diphenylphosphine oxide synthesis that addresses the significant waste problem associated with triphenylphosphine oxide byproducts in organic synthesis [12] [13]. This methodology enables the conversion of readily available triphenylphosphine oxide waste into valuable diphenylphosphine oxide derivatives [12].

The reaction employs finely dispersed metallic sodium in paraffin oil to achieve selective cleavage of one phenyl group from triphenylphosphine oxide [12]. The mechanism involves initial reduction of the phosphine oxide to form reactive organosodium intermediates, followed by selective carbon-phosphorus bond cleavage and subsequent oxidation to regenerate the phosphine oxide functionality [12]. This process demonstrates remarkable selectivity, predominantly yielding diphenylphosphine oxide rather than complete dearylation products [12].

Reaction conditions typically require elevated temperatures ranging from one hundred to one hundred fifty degrees Celsius under inert atmosphere [12]. The use of paraffin oil as solvent provides thermal stability and prevents unwanted side reactions while facilitating effective heat transfer [12]. Yields for this transformation range from sixty to seventy-five percent, representing a significant improvement over alternative methods for utilizing triphenylphosphine oxide waste [12].

This methodology offers particular value for industrial applications where large quantities of triphenylphosphine oxide waste are generated from Wittig, Mitsunobu, and related reactions [12] [14]. The ability to convert this waste stream into valuable synthetic intermediates provides both economic and environmental benefits [12].

Industrial Production Methodologies

Scalable Synthesis Considerations

Industrial production of diphenylphosphine oxide requires careful consideration of multiple factors including raw material availability, cost effectiveness, safety requirements, and environmental impact [15] [16]. The selection of optimal synthetic routes for large-scale production involves balancing these competing demands while maintaining product quality and economic viability [15].

Raw material availability represents a critical consideration for industrial synthesis [15]. Classical methods utilizing Grignard reagents benefit from the widespread commercial availability of phenylmagnesium bromide and phosphonic esters, but require specialized handling procedures due to the pyrophoric nature of organometallic reagents [15]. Modern metal-catalyzed approaches utilize more readily available starting materials and offer improved safety profiles, making them increasingly attractive for industrial applications [15].

Cost effectiveness analysis must consider not only the cost of starting materials but also the infrastructure requirements for safe handling and processing [15]. Grignard-based methodologies require specialized equipment for handling moisture-sensitive reagents and inert atmosphere techniques, increasing capital costs but offering proven reliability [15]. Metal-catalyzed approaches may have higher catalyst costs but often provide superior atom economy and reduced waste streams [15].

Safety considerations play a paramount role in industrial route selection [15]. Classical methods involving pyrophoric Grignard reagents require extensive safety protocols and specialized training for operators [15]. Modern catalytic methodologies generally offer improved safety profiles, with reduced fire and explosion hazards and lower toxicity concerns [15].

Environmental impact assessment has become increasingly important in industrial process selection [15]. Traditional methods often generate significant waste streams, including metal salts and organic solvents that require specialized disposal [15]. Modern approaches frequently offer improved environmental profiles through reduced waste generation and the use of more benign solvents and reagents [15].

Scalability assessment must consider reaction kinetics, heat transfer requirements, and mass transfer limitations [16]. Electrochemical methodologies have demonstrated particular promise for large-scale applications, offering precise control over reaction conditions and the ability to operate continuously [16]. These approaches have been successfully demonstrated at gram scales with high current densities and continuous product extraction [16].

Purification Techniques and Protocols

Industrial purification of diphenylphosphine oxide requires robust methodologies capable of handling large quantities while maintaining high product purity and minimizing waste generation [17] [18]. The selection of appropriate purification techniques depends on the synthesis method employed, the nature of impurities present, and the required final purity specifications [17].

Column chromatography represents the most widely utilized laboratory-scale purification technique, employing silica gel with ethyl acetate-petroleum ether solvent systems [19] [20]. This methodology reliably achieves purities of ninety-five to ninety-nine percent and is readily scalable to pilot plant operations [19]. The technique offers excellent resolution of diphenylphosphine oxide from structurally similar impurities and can be optimized for specific impurity profiles [19].

Recrystallization techniques provide an economical and scalable approach to purification suitable for all production scales [21] [22]. Ethyl acetate-petroleum ether solvent systems are most commonly employed, offering excellent selectivity for diphenylphosphine oxide while effectively removing polar and nonpolar impurities [22]. Recrystallization can routinely achieve purities of ninety-eight to ninety-nine percent and is particularly valuable for final product purification [21] [22].

The recrystallization process benefits from the favorable crystallization properties of diphenylphosphine oxide, which forms well-defined crystals with good filtration characteristics [21]. Temperature control during crystallization is critical, with slow cooling rates generally providing superior crystal quality and purity [22]. The technique can be readily adapted to continuous processing through the use of crystallization cascades [21].

Distillation techniques are particularly well-suited for industrial-scale purification due to their high throughput capability and excellent scalability [6]. Vacuum distillation at temperatures around three hundred twenty degrees Celsius provides effective separation of diphenylphosphine oxide from higher and lower boiling impurities [6]. While achievable purities are somewhat lower than chromatographic methods, typically ranging from ninety to ninety-five percent, the technique offers excellent throughput and cost effectiveness [6].

High-performance liquid chromatography represents the gold standard for analytical purity assessment and small-scale preparative purification [18]. Reverse-phase methodologies employing acetonitrile-water mobile phases provide excellent resolution and can achieve purities exceeding ninety-nine percent [18]. While not practical for large-scale production, this technique is invaluable for quality control and method development [18].

Countercurrent chromatography has emerged as a valuable technique for purification of reaction mixtures containing triphenylphosphine oxide and related impurities [17]. This methodology offers significant advantages over traditional chromatographic approaches, including improved recovery rates and elimination of solid support requirements [17]. The technique has demonstrated particular value for Mitsunobu reaction products and similar phosphine oxide-containing mixtures [17].

Precipitation techniques offer cost-effective purification for medium to large-scale applications [23]. These methodologies utilize selective precipitation with polar or nonpolar solvents to achieve separation of diphenylphosphine oxide from impurities [23]. While achievable purities are typically lower than other techniques, ranging from eighty to ninety-five percent, the simplicity and scalability make precipitation attractive for initial purification steps [23].

The development of integrated purification protocols combining multiple techniques has proven particularly effective for industrial applications [23]. Sequential application of precipitation, recrystallization, and chromatographic polishing can achieve high purities while maintaining cost effectiveness and scalability [23]. These integrated approaches offer flexibility to accommodate varying impurity profiles and purity requirements [23].

XLogP3

GHS Hazard Statements

H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant